Product packaging for Haloxyfop-P(Cat. No.:CAS No. 95977-29-0)

Haloxyfop-P

Cat. No.: B166194
CAS No.: 95977-29-0
M. Wt: 361.70 g/mol
InChI Key: GOCUAJYOYBLQRH-MRVPVSSYSA-N
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Description

Significance in Agricultural Science and Weed Management Research

In agricultural science, Haloxyfop-P holds significant importance due to its ability to selectively control a broad spectrum of grass weeds in various broadleaf crops, including soybeans, cotton, rapeseed, sugar beet, potatoes, and sunflowers, without causing substantial harm to the cultivated plants. ontosight.aiallpesticides.comfao.orgspecialistsales.com.ausentonpharm.compomais.com This selectivity is crucial for maintaining crop yield and quality, especially in situations where grass weed competition can lead to significant losses. researchgate.netisws.org.in

Research has demonstrated the effectiveness of this compound in controlling problematic grass species. For instance, studies have shown its efficacy against Digitaria insularis (sourgrass), a glyphosate-resistant weed, with high control percentages observed in greenhouse experiments. researchgate.net Furthermore, this compound has been investigated in combination with other herbicides for enhanced weed control. Research in Medicago ruthenica cultivation indicated that post-emergence applications of imazethapyr (B50286) + this compound and 2,4-DB + this compound effectively controlled most weeds, including grasses, while ensuring crop safety. mdpi.comresearchgate.net

However, academic research also addresses challenges such as the development of herbicide resistance in weed populations. Studies have reported instances of Digitaria sanguinalis populations evolving different levels of resistance to this compound-methyl in cotton fields, highlighting the need for continuous monitoring and diversified weed management practices to delay further resistance evolution. mdpi.com

The following table summarizes some research findings on this compound's efficacy against specific weeds:

Weed SpeciesCropControl EfficacyReference
Digitaria insularis (Sourgrass)Not specified (greenhouse study)Up to 96.7% at 62.4 g/ha (28 DAA) researchgate.net
Digitaria sanguinalisCottonDecreased efficacy due to resistance development mdpi.com
Annual and perennial grasses (general)Soybeans, cotton, canola, sugar beet, etc.Effective control ontosight.aiallpesticides.comfao.orgspecialistsales.com.aupomais.com
Avena fatua, Gallium spurium, Setaria pumliaFaba beanEffective control ijcrar.com
MonocotyledonsGladiolusEfficient control scielo.br

Classification within Herbicide Chemistry and Action

This compound is classified as a Group A herbicide, indicating its mode of action involves the inhibition of lipid synthesis. specialistsales.com.au It is a selective, post-emergence, translocated, and foliar-absorbed herbicide. specialistsales.com.au

This compound is a prominent member of the Aryloxyphenoxypropionate (AOPP) family of herbicides, often referred to as "fops." ontosight.aispecialistsales.com.ausdiarticle3.comresearchgate.net This class of herbicides is characterized by its unique mechanism of action: the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ontosight.aiherts.ac.ukfao.orgsdiarticle3.comsentonpharm.compomais.comresearchgate.net ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components for cell membrane formation and other cellular processes in plants. ontosight.aisdiarticle3.comsentonpharm.com

The inhibition of ACCase by AOPP herbicides like this compound leads to the disruption of cell membranes, ultimately causing the death of susceptible plants. ontosight.aisdiarticle3.comsentonpharm.com This mode of action makes AOPPs highly selective for grasses because most dicotyledonous plants possess an additional ACCase enzyme that is insensitive to AOPPs, thus providing a basis for their selectivity in broadleaf crops. researchgate.net

Other notable AOPP herbicides that share this mechanism of action include:

Cyhalofop researchgate.net

Diclofop researchgate.net

Quizalofop researchgate.netmade-in-china.com

Clodinafop sentonpharm.comnih.gov

Propaquizafop ontosight.ainih.gov

The R(-)-isomer of AOPP herbicides, such as this compound, is typically the herbicidally active form, effectively inhibiting the target enzyme and demonstrating good herbicidal activity, while the S(+)-isomer is largely ineffective. ontosight.aiherts.ac.ukfao.orgsentonpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClF3NO4 B166194 Haloxyfop-P CAS No. 95977-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUAJYOYBLQRH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904725
Record name Haloxyfop-P
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Molecular Weight

361.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95977-29-0
Record name (+)-Haloxyfop
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Record name Haloxyfop-P [ISO]
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Record name Haloxyfop-P
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Record name Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, (2R)
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Mechanisms of Herbicidal Action at the Molecular and Cellular Level

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mechanism of action for Haloxyfop-P is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) ontosight.aipomais.compjoes.comfao.org. ACCase is a crucial enzyme that catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA frontiersin.orgnih.govpressbooks.pub. This reaction requires ATP and bicarbonate frontiersin.org. By inhibiting ACCase, this compound prevents the production of malonyl-CoA, which is essential for the synthesis of long-chain fatty acids ontosight.aiscielo.br.

Specificity for Eukaryotic ACCase in Monocotyledonous Plants (Grasses)

This compound exhibits selective toxicity, primarily affecting monocotyledonous plants, particularly grasses ontosight.aipomais.comeurofins.de. This specificity arises from structural differences in the plastidic ACCase enzyme found in these plants nih.govptbioch.edu.pl. Grasses possess a sensitive, multifunctional form of ACCase in their plastids, which is the target of this compound ptbioch.edu.plplos.org. The herbicide is absorbed through leaves and roots and translocates to the proliferating meristematic tissues where it exerts its effect pomais.comscielo.breurofins.de.

Differential Insensitivity of Prokaryotic ACCase in Dicotyledonous Broadleaf Crops

In contrast to monocots, dicotyledonous broadleaf crops are largely unaffected by this compound ontosight.aipomais.comeurofins.de. This differential insensitivity is attributed to the presence of a different type of plastidic ACCase in dicots, which is a multisubunit complex generally insensitive to AOPP herbicides like this compound nih.govptbioch.edu.pl. Additionally, the cytosolic ACCase found in all plants, which is involved in the synthesis of very long-chain fatty acids and flavonoids, is also insensitive to these herbicides nih.govplos.org. It is believed that dicot plants, yeast, and bacteria are tolerant to this compound due to their herbicide-tolerant ACCase google.com.

Molecular Interactions with ACCase Carboxyltransferase (CT) Domain

This compound specifically targets the carboxyltransferase (CT) domain of the ACCase enzyme researchgate.netscielo.brfrontiersin.orgnih.gov. The CT domain is responsible for transferring the carboxyl group from carboxybiotin to acetyl-CoA frontiersin.orgpnas.org.

Structural studies, particularly with the CT domain of yeast ACCase complexed with haloxyfop (B150297), have revealed that the herbicide binds in the active site region, at the interface of the enzyme's dimer nih.govijair.compnas.orgicm.edu.plnih.gov. This binding requires significant conformational changes in several residues within this interface, which creates a highly conserved hydrophobic pocket that extends deep into the core of the dimer nih.govpnas.orgijair.compnas.orgicm.edu.plnih.gov. For instance, a rotation of approximately 120° around the χ¹ torsion angle of the side chain of Phe-1956′ and a 2 Å movement of its main chain are observed to avoid clashing with the inhibitor nih.gov.

This compound acts as a competitive inhibitor with respect to the acetyl-CoA substrate pjoes.comscielo.brfao.orgfrontiersin.org. This means that this compound competes with acetyl-CoA for binding to the active site of the CT domain, thereby blocking the transcarboxylation step of the ACCase reaction scielo.brpnas.orgpnas.org. The close proximity (approximately 3 Å) between the thiol group of CoA and the exposed carboxylate oxygen of haloxyfop further supports this competitive inhibition nih.gov.

Here is a table summarizing the differential sensitivity of ACCase to this compound:

Plant Type / OrganismACCase Type (Plastid)Sensitivity to this compoundReference
Monocotyledonous Plants (Grasses)Homomeric, multifunctionalSensitive nih.govptbioch.edu.plplos.org
Dicotyledonous Plants (Broadleaf Crops)Multisubunit complexInsensitive nih.goveurofins.deptbioch.edu.pl
YeastEukaryoticTolerant (less sensitive) google.comicm.edu.pl
Bacteria (e.g., E. coli)ProkaryoticTolerant google.com

Disruption of Lipid Biosynthesis Pathways

Impact on Fatty Acid Synthesis and Malonyl-CoA Production

This compound exerts its primary herbicidal action through the potent and selective inhibition of Acetyl-CoA Carboxylase (ACCase) sigmaaldrich.compjoes.compomais.comontosight.aifao.orgherts.ac.uk. ACCase is a pivotal enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a reaction that also requires the hydrolysis of ATP ebi.ac.uknih.govpnas.org. This enzymatic step represents the initial and committed point in the de novo biosynthesis of long-chain fatty acids pjoes.comebi.ac.uknih.gov.

The inhibition of ACCase by this compound directly prevents the synthesis of these essential fatty acids, which are indispensable precursors for various cellular lipids pjoes.compomais.comontosight.aifao.orgherts.ac.ukawsjournal.orgresearchgate.net. The selective activity of this compound against grass weeds (monocotyledonous plants) while sparing broadleaf crops (dicotyledonous plants) is attributed to distinct isoforms of the ACCase enzyme. Monocots possess a eukaryotic form of ACCase in both their cytoplasm and chloroplasts, which is highly sensitive to inhibition by this compound. In contrast, dicots express a prokaryotic form of ACCase in their chloroplasts that remains unaffected by the herbicide, thus conferring resistance stackexchange.com. Research indicates that this compound acts as a competitive inhibitor with respect to the substrate acetyl-CoA, and its binding to the carboxyltransferase (CT) domain of ACCase induces significant conformational changes in the enzyme's active site, rendering it unable to bind its natural substrates nih.govpnas.org.

Consequences for Cell Membrane Formation and Meristematic Activity

This impairment in membrane formation leads to a catastrophic loss of cellular integrity, causing cells to lose their structural coherence and ultimately resulting in cell death stackexchange.com. The effects are most pronounced in meristematic tissues, which are regions characterized by rapid cell division and active growth, such as the tips of shoots and roots ontosight.aiherts.ac.ukresearchgate.netstackexchange.comscielo.br. These actively growing tissues have a continuous and high demand for new cell membranes, making them exceptionally vulnerable to ACCase inhibition. The inability to form new cells and expand existing ones culminates in the cessation of growth and subsequent necrosis of these vital meristematic regions stackexchange.comscielo.br.

Physiological and Biochemical Responses in Susceptible Plants

Beyond the direct molecular inhibition, this compound elicits a cascade of physiological and biochemical responses in susceptible plants, contributing to their ultimate demise.

Effects on Photosynthesis and Chlorophyll (B73375) Fluorescence

The inhibition of fatty acid biosynthesis by this compound indirectly but significantly impairs the photosynthetic process in susceptible plants awsjournal.orgscielo.br. Lipids are integral components of the photosynthetic electron transport chain, forming the structural framework of chloroplast membranes, and are also crucial constituents of the phytol (B49457) chain of chlorophylls (B1240455) awsjournal.orgscielo.br. Consequently, a reduction in lipid production due to this compound interferes with the stability and optimal functioning of the photosynthetic apparatus awsjournal.orgscielo.br.

Table 1: Effects of this compound-methyl on Photosynthetic Parameters in Sourgrass (Digitaria insularis) at 14 Days After Last Application (DALA)

ParameterObserved Effect (vs. control)Reference
Photosynthetic Performance (PIabs and PItotal)Declined by 70% awsjournal.org
Energy Dissipation as Heat (DI0/RC and ϕDo)Increased by ~40% awsjournal.org
Relative Variable Fluorescence (Wt)Increased awsjournal.orgresearchgate.net
Photochemical Efficiency (JIP-test parameters)Decreased awsjournal.orgresearchgate.net

Induction of Oxidative Stress in Target Species

In addition to its direct impact on lipid synthesis, this compound is recognized for its capacity to induce oxidative stress in susceptible plant species pjoes.comnih.govresearchgate.netnjit.edudoaj.orgresearchgate.netsdiarticle3.com. Oxidative stress arises from an imbalance where the production of reactive oxygen species (ROS) overwhelms the plant's endogenous antioxidant defense mechanisms, leading to cellular damage pjoes.comnjit.edusdiarticle3.com. Herbicides like this compound can trigger the overproduction of various free radicals and ROS, including superoxide (B77818) anion (O2¯), singlet oxygen (1O2), hydrogen peroxide (H2O2), and hydroxyl radical (OH¯) pjoes.com.

These highly reactive oxygen species are profoundly damaging to cellular macromolecules. They can cause DNA mutations, protein denaturation, chlorophyll bleaching, and critically, initiate lipid peroxidation pjoes.com. Lipid peroxidation, the oxidative degradation of membrane lipids, directly compromises cell membrane integrity and ultimately leads to cell death pjoes.comsdiarticle3.com. Malondialdehyde (MDA) is a widely utilized biomarker for assessing the extent of lipid peroxidation, and studies have consistently reported increased MDA levels in response to this compound exposure in susceptible organisms nih.govresearchgate.netresearchgate.netsdiarticle3.com.

Table 2: Markers of Oxidative Stress and Antioxidant Response in Susceptible Organisms Exposed to this compound-methyl Ester

Marker/EnzymeObserved Effect (in susceptible organisms/tissues)Reference
Reactive Oxygen Species (ROS)Increased production pjoes.comnih.govresearchgate.netnjit.edusdiarticle3.com
Malondialdehyde (MDA) levelsIncreased (indicating lipid peroxidation) nih.govresearchgate.netresearchgate.netsdiarticle3.com
Ascorbic Acid (non-enzymatic)Reduced levels nih.govmdpi.com
Glutathione (B108866) (non-enzymatic)Reduced levels nih.govresearchgate.netmdpi.com
Superoxide Dismutase (SOD)Decreased activity nih.govmdpi.com
Catalase (CAT)Decreased activity nih.govmdpi.com
Glutathione-S-transferase (GST)Decreased activity nih.govmdpi.com

Herbicide Selectivity and Differential Plant Responses

Basis of Selectivity between Monocotyledonous and Dicotyledonous Plants

The primary basis for the selectivity of haloxyfop-P between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants lies in the distinct forms of the ACCase enzyme present in these plant types stackexchange.comccsenet.orgnih.gov.

Both monocots and dicots possess ACCase enzymes in their cytoplasm and chloroplasts stackexchange.com. However, dicotyledonous plants typically have a prokaryotic form of ACCase in their chloroplasts and a eukaryotic form in their cytoplasm stackexchange.com. In contrast, monocotyledonous plants generally possess the eukaryotic form of ACCase in both their cytoplasm and chloroplasts stackexchange.com. This compound, as an ACCase inhibitor, specifically targets and inhibits the eukaryotic form of ACCase, but not the prokaryotic type stackexchange.com.

Since ACCase is essential for the synthesis of malonyl-CoA, a building block for long-chain fatty acids critical for cell membrane formation, its inhibition leads to a depletion of these lipids stackexchange.com. Without functional cell membranes, cell integrity is lost, and tissue growth becomes impossible, leading to the death of sensitive plants stackexchange.com. Because monocots predominantly rely on the eukaryotic ACCase in both their cytoplasm and chloroplasts, they are highly susceptible to this compound. Dicots, with their resistant prokaryotic ACCase in chloroplasts, can continue fatty acid synthesis and are thus largely unaffected stackexchange.com.

Research has identified various mutations in ACCase isoforms that confer resistance to ACCase-inhibiting herbicides like haloxyfop (B150297). For instance, specific amino acid substitutions, such as Ile-2041-Asn, have been linked to high levels of resistance to aryloxyphenoxypropionate (APP) herbicides, including haloxyfop, in weed species like Lolium multiflorum tandfonline.comresearchgate.net. Other mutations, such as Leucine-1781, Cysteine-2027, Asparagine-2041, Alanine-2096, and Glycine-2078, also confer varying degrees of resistance to haloxyfop and other ACCase inhibitors in weeds like Alopecurus myosuroides researchgate.netnih.gov. The differential sensitivity of ACCase isoforms is a key factor in the selective action of this compound.

Role of Herbicide Metabolism in Crop Tolerance

Herbicide metabolism plays a significant role in the tolerance of certain crops to this compound nih.govmdpi.com. Plants can detoxify herbicides through various metabolic processes, often involving enzymes that modify the herbicide molecule into less toxic or inactive forms mdpi.comnih.gov. For this compound-methyl, rapid hydrolysis to this compound occurs upon absorption allpesticides.comagroriver.comfao.org. Further metabolism can involve conjugation with sugars like glucose, leading to the formation of conjugates that are less herbicidally active admin.ch.

Studies on this compound metabolism in primary crops such as lettuce, sugar beet, soybeans, and cotton seeds have shown similar metabolic pathways nih.gov. The ability of tolerant broadleaf crops to rapidly metabolize this compound into non-phytotoxic compounds contributes to their resistance, even if they possess some susceptible ACCase isoforms admin.chnih.gov. This metabolic detoxification can involve enzymes like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which are crucial for xenobiotic metabolism in plants mdpi.com.

Compartmentalization and Translocation Dynamics in Selective Action

The movement and localization (translocation and compartmentalization) of this compound within plant tissues also contribute to its selective action allpesticides.comagroriver.comnih.gov. This compound-methyl is absorbed by the foliage and roots and is then translocated to meristematic tissues, which are regions of active cell division and growth, where it inhibits ACCase allpesticides.comagroriver.com. This translocation to growth points is critical for its efficacy against susceptible grass weeds stackexchange.com.

In tolerant broadleaf crops, even if some absorption occurs, the herbicide or its metabolites might be compartmentalized into vacuoles or other cellular structures, effectively isolating them from their target site, ACCase mdpi.comnih.gov. This sequestration prevents the herbicide from reaching inhibitory concentrations at the site of action, thus minimizing damage to the crop mdpi.comnih.gov. Differential absorption and translocation rates between plant species can also contribute to selectivity nih.gov. For instance, studies on herbicide interactions have shown that co-application with other herbicides can sometimes affect the translocation and metabolism of this compound, leading to altered efficacy or antagonism researchgate.net.

The combined mechanisms of differential ACCase isoform sensitivity, efficient herbicide metabolism, and advantageous compartmentalization and translocation dynamics underpin the high selectivity of this compound, making it an effective tool for grass weed control in dicotyledonous crops.

Enantioselective Aspects of Haloxyfop P Activity and Environmental Fate

Stereochemical Nature of Haloxyfop-P as the Active R-Enantiomer

Haloxyfop-methyl (B155383), the precursor to the active herbicidal compound, is a chiral substance initially introduced as a racemic mixture containing both R- and S-enantiomers. nih.govebi.ac.ukacs.orgacs.orgresearchgate.netnih.gov However, subsequent development led to the commercialization of "this compound-methyl," which predominantly consists of the R-enantiomer. nih.govebi.ac.ukacs.orgresearchgate.netfao.orgebi.ac.uk The "P" in this compound signifies this enrichment, indicating a technical material with a substantial excess of the R-enantiomer, typically equal to or greater than 940 g/kg (or a minimum of 98% R-isomer). fao.orgwho.int

The herbicidal activity of this compound is almost exclusively attributed to its R-enantiomer. ebi.ac.ukacs.orgacs.orgresearchgate.netnih.govfao.orgwho.intadmin.chherts.ac.ukfao.orgherts.ac.uk Upon uptake by plants, the methyl ester of this compound-methyl is rapidly hydrolyzed to Haloxyfop-acid, with the R-enantiomer of this acid being the actual herbicidally active moiety. ebi.ac.ukacs.orgnih.govfao.orgadmin.ch In contrast, the S-enantiomer exhibits significantly lower activity, estimated to be 1/1000 or less of the R-isomer's efficacy. who.intfao.org The mode of action for this compound involves the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis and lipid formation in susceptible grass weeds. fao.orgherts.ac.ukherts.ac.ukherts.ac.uk

Enantiomeric Interconversion in Environmental Compartments

The stereochemical fate of this compound varies considerably across different environmental matrices, primarily driven by biological processes.

Rapid and Preferential Biologically Mediated Chiral Inversion of S-Enantiomer to R-Enantiomer in Soil

A notable characteristic of this compound's environmental behavior is the rapid and preferential chiral inversion of its S-enantiomer to the active R-enantiomer in soil. nih.govebi.ac.ukacs.orgacs.orgresearchgate.netnih.govebi.ac.ukadmin.chfao.org This conversion is highly efficient, with S-haloxyfop being almost completely transformed into R-haloxyfop within less than one day in various soil types. ebi.ac.ukacs.orgnih.govadmin.ch

Crucially, this interconversion process is biologically mediated. Studies have demonstrated that no degradation or inversion occurs in sterile soil, highlighting the indispensable role of microbial activity. nih.govebi.ac.ukacs.orgresearchgate.netebi.ac.ukfao.org Research suggests a reaction mechanism involving the abstraction of a proton at the chiral center of the molecule, supported by observations of significant hydrogen-deuterium exchange when the process occurs in the presence of deuterium (B1214612) oxide. nih.govebi.ac.ukacs.orgresearchgate.netebi.ac.uk This rapid inversion ensures that even if racemic Haloxyfop-methyl is applied, the herbicidally active R-enantiomer predominates in the soil environment.

The ester cleavage of haloxyfop-methyl to haloxyfop (B150297) (acid) is rapid, with half-lives of a few hours, and is weakly enantioselective. The subsequent degradation of haloxyfop is slower, with half-lives of several days. nih.govebi.ac.ukacs.org

Table 1: Haloxyfop-Methyl Hydrolysis and Haloxyfop Degradation in Soil

ProcessHalf-life (approx.)EnantioselectivityMediating Factor
Haloxyfop-methyl HydrolysisA few hoursWeakly selectiveBiological
Haloxyfop DegradationSeveral days-Biological
S-Haloxyfop to R-Haloxyfop InversionLess than 1 dayPreferentialBiological

Non-Enantioselective Metabolism in Plants

In stark contrast to the dynamic interconversion observed in soil, metabolism in plants (e.g., blackgrass and garden cress) does not exhibit enantioselective interconversion of this compound enantiomers. ebi.ac.ukacs.orgresearchgate.netnih.govadmin.ch Studies have shown that the enantiomer composition of Haloxyfop-methyl and its primary metabolite, Haloxyfop-acid, remains largely unchanged in plants. acs.orgadmin.ch Plant metabolism of this compound is considered non-enantioselective or only slightly enantioselective. ebi.ac.ukacs.orgresearchgate.netnih.govadmin.chfao.org This chiral stability in plants is a significant difference compared to the rapid conversion seen in soils and even in mammalian systems. admin.chfao.org It is hypothesized that plants may lack the specific enzymatic machinery present in soil microorganisms that facilitates the chiral inversion of the S-enantiomer. admin.ch Consequently, for post-emergence applications where uptake is primarily through leaves, the efficacy of the herbicide is directly dependent on the enantiomer composition of the applied product. ebi.ac.ukacs.orgnih.gov

Metabolic and Degradation Pathways of Haloxyfop P

Environmental Degradation

Soil Metabolism and Persistence (Half-lives)

The degradation of Haloxyfop-P in soil is characterized by a rapid initial hydrolysis of the ester form, this compound-methyl, followed by the slower degradation of the this compound acid. In aerobic soil incubation studies at 20 °C, this compound-methyl typically disappears with a half-life of approximately 0.5 days. fao.orgfao.org This hydrolysis occurs quickly in both sterile and fresh soils, indicating its chemical lability. fao.orgfao.org

Once formed, this compound acid is the major residue in the short term, with typical half-lives ranging from 9 to 21 days in most soils. fao.orgfao.org However, in subsoils with low organic carbon content, its persistence can be significantly longer, with reported half-lives extending to 28 and even 129 days. fao.orgfao.org After approximately 9 months (182 to 268 days), mineralization of the pyridyl-ring labelled this compound-methyl can range from 6% to 33% of the initial dose, with unextracted residues accounting for 28% to 46%. fao.orgfao.org

Three consistent soil metabolites have been identified: "phenol metab," "pyridinone metab," and "pyridinol metab," with the "pyridinone metab" appearing to be the most persistent. fao.orgfao.org Studies have also shown that Haloxyfop-R-methyl (this compound-methyl) persistence in rhizosphere soil can have half-lives between 2.6 and 4.9 days, with almost complete dissipation within 30 days. researchgate.netresearchgate.net

Table 1: this compound and this compound-methyl Half-lives in Soil

CompoundSoil Type/ConditionsHalf-life (Days)Source
This compound-methylAerobic soil (20 °C)~0.5 fao.orgfao.org
This compound (acid)Aerobic soil (various)9–21 fao.orgfao.org
This compound (acid)Subsoils (low organic C)28, 129 fao.orgfao.org
Haloxyfop-R-methylRhizosphere soil2.6–4.9 researchgate.netresearchgate.net
Haloxyfop-ethoxyethylSilty clay loam (20 °C)>1 orst.edu
Haloxyfop (B150297) (general)Various soil types55-100 orst.edu
Haloxyfop (acid)Tropical soil (onion field)3.78-6.96 cropandweed.com

Photodegradation Mechanisms and Pathways

Despite its limited environmental significance, potential photodegradation pathways of this compound-methyl involve the breakage of its ester bond, leading to the formation of this compound acid. researchgate.net Other general photochemical reactions for pesticides, which could theoretically apply to similar chemical structures, include photo-induced cleavage of specific bonds, intramolecular bond formation, rearrangement, and oxidation/reduction. nih.gov

Microbial Catabolism and Mineralization

Microbial catabolism is considered the most effective method for the degradation of AOPP herbicides like this compound in the environment. nih.gov Mineralization, the complete degradation of the pesticide molecule into CO2, H2O, and inorganic components, is an important aspect of microbial activity. ajol.info After prolonged aerobic soil incubation (up to 268 days), mineralization of this compound-methyl can reach 6-33% of the applied dose. fao.orgfao.org

Identification of Microbial Resources for Degradation

Various microorganisms, including bacteria and fungi, possess the ability to degrade this compound. nih.govajol.infomdpi.com Studies have identified several bacterial genera capable of degrading haloxyfop, including:

Pseudomonas researchgate.net

Acinetobacter researchgate.net

Pontibacter researchgate.net

Shewanella researchgate.net

Aeromonas researchgate.net

Micrococcus sp. researchgate.net

Bacillus sp. ajol.info

Rhodococcus sp. C-1 nih.gov

Fungi also play a significant role, with species like Myrothecium verrucaria demonstrating enhanced degradation efficiency, particularly in microbial fuel cell (MFC) systems, achieving up to 97.9% removal efficiency of this compound. mdpi.comnih.gov Fungal enzymatic versatility, involving enzymes such as laccases and cytochrome P450s, contributes to the degradation of recalcitrant agrochemicals. mdpi.com

Novel Metabolite Identification and Pathways in Microorganisms

The primary metabolic step for this compound-methyl in microorganisms, as in soil, is the rapid hydrolysis of the methyl ester to the corresponding acid, this compound. nih.govresearchgate.net This ester hydrolysis can be catalyzed by enzymes such as esterases. mdpi.com A novel bifunctional amidase, PamC, identified in Rhodococcus sp. C-1, has been shown to catalyze the hydrolysis of ester bonds in aryloxyphenoxypropionate herbicides, including this compound-methyl, leading to the formation of aryloxyphenoxypropionic acids. nih.gov

Beyond the initial hydrolysis, further degradation of this compound acid occurs. In soil, consistent metabolites like "phenol metab," "pyridinone metab," and "pyridinol metab" are produced. fao.orgfao.org A notable aspect of this compound degradation is the chiral inversion observed in soil. Haloxyfop-methyl (B155383) is a chiral herbicide, with the R-enantiomer (this compound-methyl) being the herbicidally active form. nih.gov In soil, the S-haloxyfop enantiomer is rapidly and almost completely converted to the R-haloxyfop enantiomer, a process that is biologically mediated as it does not occur in sterile soil. researchgate.netnih.gov This stereoselective degradation can lead to significant differences in the half-lives of the two enantiomers in some soils. researchgate.net

Fungal degradation mechanisms can involve laccases, which oxidize phenolic compounds and aromatic amines, and cytochrome P450 (CYP) systems, which mediate dehalogenation reactions, converting this compound into less toxic metabolites. mdpi.com

Impact on Soil Bacterial Community Diversity and Composition

The impact of this compound-methyl on soil bacterial community diversity and composition has been investigated, with varying results depending on the study conditions (e.g., concentration, exposure duration, soil type).

However, other research, particularly at higher concentrations or in specific environments like rhizosphere soil, has indicated more pronounced effects. For example, a study on Spartina alterniflora rhizosphere soil found that Haloxyfop-R-methyl treatment initially decreased the diversity of rhizosphere soil bacteria at early stages (Days 1, 3, & 7) but observed a recovery and vast enhancement at later stages (Days 15 & 30). researchgate.net This study also noted an increase in the relative abundance of genera such as Pseudomonas, Acinetobacter, Pontibacter, Shewanella, and Aeromonas, which are known for their herbicide-degrading capabilities. researchgate.net Soil variables like electric conductivity, redox potential, and moisture, along with herbicide residue levels, were found to collectively influence the bacterial community structure. researchgate.net

Mechanisms of Herbicide Resistance to Haloxyfop P

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) to ACCase-inhibiting herbicides like Haloxyfop-P typically results from structural changes in the ACCase enzyme, which reduce the herbicide's binding affinity notulaebotanicae.ro. This form of resistance is often controlled by a single dominant or semi-dominant nuclear gene notulaebotanicae.ro.

The most common mechanism of TSR involves specific point mutations in the gene encoding the plastidic ACCase enzyme, leading to amino acid substitutions in its carboxyltransferase (CT) domain mdpi.comnotulaebotanicae.rofrontiersin.org. These alterations can directly interfere with the herbicide's ability to bind to and inhibit the enzyme notulaebotanicae.ro. Studies have identified numerous such mutations across various weed species resistant to ACCase inhibitors mdpi.comfrontiersin.orgnih.govcambridge.orgscielo.br.

Table 1: Common ACCase Amino Acid Substitutions Conferring Herbicide Resistance

Amino Acid PositionOriginal Amino AcidSubstituted Amino Acid(s)Weed Species Reported (Examples)Resistance ImplicationSource
1781IleVal/Leu/ThrDigitaria sanguinalis, Leptochloa chinensis, Alopecurus myosuroidesConfers resistance to ACCase inhibitors mdpi.comfrontiersin.orgnih.gov
1999TrpCys/Leu/SerDigitaria sanguinalis, Leptochloa chinensisConfers resistance to ACCase inhibitors mdpi.comfrontiersin.orgnih.gov
2027TrpCys/Ser/LeuDigitaria sanguinalis, Leptochloa chinensis, Eleusine indica, Digitaria insularisConfers resistance to ACCase inhibitors, particularly FOPs mdpi.comresearchgate.netfrontiersin.orgnih.govscielo.brawsjournal.orgdpi.qld.gov.au
2041IleAsn/Val/Thr/AlaDigitaria sanguinalis, Poa annua, Alopecurus aequalis, Phalaris minorConfers resistance to ACCase inhibitors mdpi.comnotulaebotanicae.rofrontiersin.orgnih.govcambridge.orgweedscience.orgresearchgate.netfrontiersin.org
2078AspGly/GluDigitaria sanguinalis, Phalaris minorConfers resistance to ACCase inhibitors mdpi.comfrontiersin.orgnih.govresearchgate.net
2088CysArgDigitaria sanguinalisConfers resistance to ACCase inhibitors mdpi.comfrontiersin.orgnih.gov
2096GlyAla/SerDigitaria sanguinalisConfers resistance to ACCase inhibitors mdpi.comfrontiersin.orgnih.gov

Among the identified mutations, Trp2027Cys and Ile2041Thr are frequently reported in this compound resistant weed populations mdpi.comfrontiersin.orgawsjournal.orgdpi.qld.gov.auweedscience.org. The Trp2027Cys substitution, for instance, has been observed in Digitaria insularis and Eleusine indica, conferring cross-resistance to several ACCase-inhibiting herbicides, including this compound-methyl awsjournal.orgdpi.qld.gov.au. Crystal structure analysis suggests that the Trp2027 mutation is located near the first aryl ring of Haloxyfop (B150297), which may explain why this mutation is often associated with resistance to aryloxyphenoxypropionate (FOP) herbicides researchgate.net.

The Ile2041Thr mutation has been identified in species such as Poa annua and Alopecurus aequalis, leading to resistance to Haloxyfop notulaebotanicae.roweedscience.orgresearchgate.net. In Poa annua, this mutation, which replaces isoleucine with threonine in the CT domain of the ACCase enzyme, was associated with significant resistance to Haloxyfop weedscience.org. Interestingly, an evaluation of the 3-D structure of the CT domain suggested that, unlike the more common Asn-2041 mutation, Thr-2041 does not significantly alter the conformational structure of the CT domain, yet still confers resistance weedscience.org. Other substitutions at position 2041, such as Ile to Val or Ala, also contribute to resistance notulaebotanicae.ro.

Another TSR mechanism involves the constitutive overexpression and/or gene duplication of the ACCase gene mdpi.comnotulaebotanicae.rocambridge.org. This mechanism leads to an increased abundance of the target enzyme, effectively diluting the herbicide's inhibitory effect as more enzyme molecules are available to perform their function despite the presence of the herbicide notulaebotanicae.ronih.gov. For example, in Digitaria sanguinalis, resistance to ACCase inhibitors, including this compound-methyl, has been linked to ACCase gene overexpression nih.govresearchgate.net. Research showed that the transcription of ACCase was 3.4 to 9.3 times higher in resistant D. sanguinalis biotypes compared to susceptible ones, directly correlating with a 5 to 7 times higher ACCase gene copy number nih.govresearchgate.net. This indicates that an increased number of ACCase enzyme molecules can overcome the herbicide's inhibitory action nih.govresearchgate.net.

ACCase Gene Mutations and Amino Acid Substitutions

Evolution and Spread of Resistance in Weed Populations

The evolution of herbicide resistance is an adaptive evolutionary process driven by the intense selection pressure imposed by the repeated and continuous application of herbicides. awsjournal.orgscielo.brnih.gov In agricultural systems, the consistent use of a single herbicide or herbicides with the same mode of action favors the survival and reproduction of individuals possessing pre-existing or spontaneously arising resistance alleles. mdpi.commdpi.comresearchgate.netawsjournal.orgscielo.brnih.gov Over time, these resistant alleles become enriched in the population, leading to a significant shift in weed susceptibility. awsjournal.orgnih.gov

Field-Evolved Resistance Case Studies (e.g., Digitaria sanguinalis, Poa annua, Eleusine indica)

Digitaria sanguinalis (Large Crabgrass) Digitaria sanguinalis has developed significant resistance to this compound-methyl, particularly in cotton fields in China, due to years of continuous and intensive use. mdpi.commdpi.comresearchgate.netresearchgate.netidseed.org A nationwide monitoring effort conducted in China from 2014 to 2017 across eight cotton-producing provinces revealed varying levels of resistance among 65 D. sanguinalis populations. mdpi.commdpi.comresearchgate.netresearchgate.net

Table 1: this compound-methyl Resistance Levels in Digitaria sanguinalis Populations (China, 2014-2017) mdpi.commdpi.comresearchgate.netresearchgate.net

Resistance LevelResistance Index (RI) RangeNumber of Populations
SensitiveRI < 28
Low-level Resistance2 ≤ RI ≤ 1040
Moderate-level Resistance10 < RI < 2017
High-level ResistanceRI > 200

Populations from Hunan and Hebei provinces exhibited a rapid spread of field-evolved resistance. mdpi.commdpi.comresearchgate.net Investigations into the mechanisms of resistance in D. sanguinalis have indicated the involvement of both target-site and non-target-site mechanisms. Target-site resistance often involves mutations in the carboxylase-transferase (CT) domain of the ACCase enzyme, with identified mutations at amino acid positions 1781, 1999, 2027, 2041, 2078, 2088, and 2096. mdpi.commdpi.comresearchgate.net Non-target-site mechanisms, such as enhanced metabolism, are also implicated, with increased activities of enzymes like glutathione (B108866) S-transferases (GSTs), nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH), and carboxylesterase (CarE) observed in resistant populations. mdpi.comresearchgate.net Specifically, the overexpression of DsGSTU1, a tau class glutathione transferase, has been confirmed to contribute to metabolic resistance to this compound-methyl in D. sanguinalis. researchgate.net

Poa annua (Annual Bluegrass) The first documented case of Haloxyfop-resistant Poa annua was characterized in New Zealand in 2020. researchgate.netweedscience.org This resistant population demonstrated a significantly reduced sensitivity to Haloxyfop, being almost 20 times less sensitive than a susceptible population in dose-response experiments. researchgate.netweedscience.org The primary mechanism of resistance identified in this P. annua population was a target-site mutation at position 2041 in the carboxyltransferase (CT) domain of the ACCase enzyme, where isoleucine was replaced by threonine. researchgate.netweedscience.orgresearchgate.netcambridge.org Interestingly, pre-treatment with a cytochrome P450 inhibitor did not alter the sensitivity, suggesting that enhanced metabolism was not the primary resistance mechanism in this particular case. researchgate.netweedscience.org While P. annua can exhibit natural tolerance to some ACCase herbicides due to a naturally inherited Ile-1781 mutation, Haloxyfop is typically effective for its control. researchgate.netcambridge.org

Eleusine indica (Goosegrass) Eleusine indica has evolved resistance to ACCase inhibitors, including Haloxyfop, largely due to the intensive and frequent application of these herbicides. scielo.brawsjournal.org Studies in Brazil have confirmed high resistance factor values for E. indica against Haloxyfop, reaching values such as 126. scielo.brawsjournal.org

Table 2: this compound-methyl Resistance Factors (RF) in Eleusine indica Biotypes (Brazil) scielo.br

HerbicideED50 (Resistant Biotype) (g ha⁻¹)ED50 (Susceptible Biotype) (g ha⁻¹)Resistance Factor (RF)
This compound-methyl1851116.8

Note: ED50 represents the herbicide rate necessary to promote 50% plant injury.

Target-site resistance, specifically through mutations in the ACCase enzyme, has been identified as a significant cause of reduced susceptibility in E. indica. scielo.brawsjournal.org The Asp-2078-Gly mutation in the ACCase gene has been found to confer resistance to ACCase inhibitors in a Brazilian E. indica population, and this resistance was not associated with overexpression of ACCase or changes in herbicide absorption and translocation. cambridge.org Additionally, the Trp-2027-Cys mutation has been linked to resistance against ACCase inhibitors in some E. indica populations, often conferring cross-resistance to multiple ACCase-inhibiting herbicides. uwa.edu.au Multiple resistance cases involving Haloxyfop-methyl (B155383), clethodim, and glyphosate (B1671968) have also been reported in E. indica from Brazil. scielo.bruwa.edu.auawsjournal.org Other potential resistance mechanisms in E. indica include reduced absorption and translocation, gene amplification, and enhanced metabolism, although further research is often needed to fully elucidate their roles. awsjournal.org

Factors Influencing Resistance Development (e.g., selection pressure)

Several key factors influence the rate and extent of herbicide resistance development in weed populations:

Intensity of Selection Pressure: Herbicides that achieve a high level of weed control (high efficacy) exert strong selection pressure. croplife.org.auscielo.brcroplife.org.auuq.edu.au This means that a larger proportion of susceptible weeds are eliminated, leaving a greater selective advantage for any resistant individuals to survive and reproduce.

Frequency of Herbicide Use: The more frequently a herbicide or herbicides with the same mode of action are applied, the higher the selection pressure and, consequently, the greater the risk of resistance developing. croplife.org.aucroplife.org.au Continuous reliance on a single herbicide group accelerates the evolution of resistance. mdpi.commdpi.comresearchgate.netawsjournal.orgscielo.br

Initial Frequency of Resistance Genes: Even before herbicide application, rare resistance genes may pre-exist in a weed population. uq.edu.au If the initial frequency of these resistant alleles is relatively high, resistance will evolve more quickly. croplife.org.auuq.edu.au

Weed Biology and Density: The biological characteristics of a weed species significantly impact resistance development. Species that produce a large number of seeds, have a short seed bank life, or possess greater genetic diversity are more prone to evolving resistance rapidly. croplife.org.auuq.edu.au Larger weed populations also increase the likelihood that individuals with pre-existing resistance will be present, making resistance detection and evolution more probable. uq.edu.au

Ecological Impacts and Non Target Organism Responses Mechanistic Studies

Impact on Aquatic Ecosystems and Organisms

The widespread use of herbicides, such as Haloxyfop-P, presents potential risks to non-target organisms in aquatic environments due to runoff from agricultural areas. nih.govnih.govwodnesprawy.plalanplewis.com The presence of these chemicals in aquatic ecosystems can lead to a range of adverse effects on the health and survival of aquatic life. wodnesprawy.plipen.org Mechanistic studies focusing on specific organisms provide insight into the subcellular and physiological impacts of these compounds.

Developmental Defects in Model Organisms (e.g., Zebrafish Embryos)

The zebrafish (Danio rerio) is a widely used model organism in toxicological studies due to its rapid development and transparent embryos, which allow for detailed observation of organogenesis. semanticscholar.org Research on the effects of this compound-methyl, a derivative of this compound, has revealed significant developmental toxicity in zebrafish embryos.

Exposure to this compound-methyl has been shown to induce a variety of developmental deficiencies. nih.govresearchgate.net Observed malformations include spinal deformities, reduced body length, larger yolk sacs, and pericardial edema. researchgate.netnih.gov Furthermore, treated embryos exhibit a decreased hatching ratio, lower viability, and a reduced heart rate. nih.govresearchgate.net

The developmental defects observed in zebrafish embryos exposed to this compound-methyl are linked to several interconnected molecular mechanisms. A key factor is the induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov This oxidative stress is also associated with an increase in the expression of apoptotic and inflammatory genes. nih.govresearchgate.net

One of the significant consequences of this compound-methyl exposure is the impairment of vasculogenesis, the formation of new blood vessels. nih.gov This is achieved through the downregulation of functional genes essential for vessel development. nih.govnih.gov The disruption of blood vessel formation, in turn, leads to neurodegeneration, particularly in the notochord, a structure crucial for nervous system development. nih.govresearchgate.net This anti-vasculogenesis effect, driven by oxidative stress, is a newly discovered toxic mechanism of this compound-methyl that ultimately suppresses neurogenesis. nih.govresearchgate.net Studies have also shown that the herbicide can disrupt motor axon formation and oligodendrocyte development. researchgate.net

Table 1: Summary of Developmental Effects of this compound-methyl on Zebrafish Embryos

Endpoint Observed Effect Reference
Morphology Spinal deformities, decreased body length, large yolk sac area, pericardial edema, eye and body deficiencies. nih.govresearchgate.netnih.gov
Physiology Decreased hatching ratio, reduced embryo viability, slow heart rate. nih.govresearchgate.netnih.gov
Behavior Weakened behavioral activity, shortened displacement distance, reduced swimming speed. researchgate.netnih.gov

| Cellular/Molecular | Increased oxidative stress (ROS, MDA), increased apoptosis and inflammation gene expression, hampered vasculogenesis, neurodegeneration. | nih.govresearchgate.netnih.gov |

Physiological and Immunological Responses in Aquatic Invertebrates (e.g., Crustaceans)

Exposure to this compound-methyl has been found to cause disorders in glucose metabolism in Chiromantes dehaani. nih.gov Specifically, it leads to a reduction in pyruvate, lactate, lactate dehydrogenase, and succinate dehydrogenase. nih.gov Conversely, it enhances the activity of glucose-6-phosphate dehydrogenase and hexokinase and upregulates the expression of genes related to glucose metabolism. nih.gov Stress-induced hyperglycemia is a known response in crustaceans exposed to various pollutants, often mediated by the crustacean hyperglycemic hormone (CHH). nih.govnih.gov

Aquatic organisms possess defense mechanisms to counteract oxidative stress, with the Nrf2-Keap1/ARE signaling pathway being a crucial component. nih.gov This pathway regulates the expression of numerous antioxidant genes. mdpi.comfrontiersin.org In Chiromantes dehaani, this compound-methyl exposure was shown to activate the Nrf2/ARE pathway. nih.gov This activation was evidenced by the upregulation of key signaling molecules such as ERK, JNK, PKC, and Nrf2 itself. nih.gov The activation of this pathway leads to an increase in the activity of antioxidant components like glutathione (B108866), thioredoxin reductase, and thioredoxin peroxidase, as the organism attempts to mitigate the induced oxidative stress. nih.gov

Effects on Growth Performance and Enzyme Activities

Chronic exposure to this compound-methyl has detrimental effects on the growth of aquatic invertebrates. In a 21-day toxicity test with Chiromantes dehaani, the herbicide led to a decrease in weight gain (WG), specific growth rate (SGR), and the hepatosomatic index (HSI). nih.gov The impact on growth performance is a common indicator of stress in aquatic organisms exposed to chemical contaminants. neliti.comnih.govmdpi.com

Table 2: Physiological and Growth Effects of this compound-methyl on Chiromantes dehaani

Parameter Observed Effect Reference
Growth Decreased weight gain (WG), specific growth rate (SGR), and hepatosomatic index (HSI). nih.gov
Glucose Metabolism Reduced pyruvate, lactate, lactate dehydrogenase, and succinate dehydrogenase. Enhanced glucose-6-phosphate dehydrogenase and hexokinase activity. nih.gov
Antioxidant System Increased glutathione, thioredoxin reductase, and thioredoxin peroxidase activities. nih.gov

| Signaling Pathway | Activation of the Nrf2/ARE pathway through upregulation of ERK, JNK, PKC, and Nrf2. | nih.gov |


Effects on Non-Target Plant Species and Vegetation Dynamics

This compound is a selective herbicide specifically designed to control grass weeds within broad-leaved crops. fao.org Its mechanism of action is the primary determinant of its effects on non-target plant species, leading to high susceptibility in grasses and general tolerance in broad-leaved plants. stackexchange.com This selectivity fundamentally influences its impact on vegetation dynamics in treated environments.

The phytotoxic action of this compound stems from its inhibition of the enzyme acetyl-CoA carboxylase (ACCase). pomais.comherts.ac.uk This enzyme is critical for fatty acid synthesis, a process essential for the formation of cell membranes and, consequently, plant growth. stackexchange.comawiner.com The selectivity of this compound arises from structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broad-leaved) plants. stackexchange.com Monocots possess a susceptible form of the ACCase enzyme in both their cytoplasm and chloroplasts, making them vulnerable to the herbicide. stackexchange.com In contrast, dicots have a tolerant form of the enzyme in their chloroplasts, which allows them to continue producing the necessary fatty acids, rendering them largely unaffected. stackexchange.com

Effects on Non-Target Monocotyledonous (Grass) Species

Due to its mechanism of action, direct exposure to this compound can kill or severely injure most non-target grass species. nzpps.org This includes both agricultural cereals and native grasses that may be present in or adjacent to treated areas. Research has shown significant damage to various native grass species upon exposure. For example, studies on New Zealand native plants demonstrated that the grasses Poa cita (silver tussock) and Chionochloa flavicans were severely damaged by haloxyfop (B150297). nzpps.orgresearchgate.net Similarly, research in Australia indicated that while some native grasses showed varying levels of tolerance, many were damaged to some extent by haloxyfop, with species like Danthonia caespitosa being among the least tolerant. caws.org.nz

Effects on Non-Target Dicotyledonous (Broad-Leaved) Species

A wide range of research confirms that this compound is generally safe for broad-leaved, non-target plants. pomais.com Field studies have shown a lack of phytotoxicity in various broadleaf crops, including soybean, cotton, peanuts, and sunflower. caws.org.nz This tolerance extends to native woody and herbaceous species. For instance, a study on the native Brazilian tree species Copaifera langsdorffii found that this compound-methyl did not influence the physiology or growth of seedlings. plu.mxscielo.br Throughout the 60-day experiment, no symptoms of toxicity were observed, and variables such as plant height, diameter, survival, and leaf number were unaffected. scielo.brresearchgate.net

Screening studies on native New Zealand flora further support these findings, showing that a variety of dicot species tolerate this compound well. nzpps.orgnzpps.org This allows for the selective removal of competing grasses in ecological restoration and forestry settings. nzpps.orgmpi.govt.nz

Table 1: Documented Effects of this compound on Various Non-Target Plant Species


SpeciesCommon NamePlant TypeObserved EffectSource
Poa citaSilver tussockMonocot (Grass)Severely damaged[8, 16]
Chionochloa flavicans-Monocot (Grass)Severely damaged[8, 16]
Danthonia caespitosaWallaby grassMonocot (Grass)Low tolerance scielo.br
Poa labillardieriCommon tussock-grassMonocot (Grass)Tolerant scielo.br
Glycine maxSoybeanDicot (Broadleaf)Tolerant (no phytotoxicity) pomais.com
Gossypium hirsutumCottonDicot (Broadleaf)Tolerant (no phytotoxicity) pomais.com
Copaifera langsdorffiiCopaíbaDicot (Tree)Tolerant (no effect on growth or physiology)[2, 6]
Coprosma robustaKaramūDicot (Shrub)Tolerant[8, 9]
Hebe strictaKoromikoDicot (Shrub)Tolerant[8, 9]
Leptospermum scopariumMānukaDicot (Shrub)Tolerant[8, 9]
Pittosporum tenuifoliumKōhūhūDicot (Shrub)Tolerant[8, 9]
Fuchsia excorticataKōtukutuku / Tree fuchsiaDicot (Tree)Good tolerance[8, 9]

Impact on Vegetation Dynamics

The selective nature of this compound directly influences plant community composition and vegetation dynamics. By effectively removing susceptible grass species, it can alter the competitive balance within a plant community. nih.gov This shift can reduce the dominance of competitive grasses, thereby facilitating the growth and establishment of tolerant broad-leaved species. This effect is particularly relevant in ecological restoration, forestry, and conservation management, where the goal is often to promote the growth of native woody or herbaceous species over invasive or dominant grasses. plu.mxmpi.govt.nz The removal of grass cover can create open niches, potentially altering species richness and evenness over time, though these effects are highly dependent on the specific ecosystem and subsequent management practices. nih.gov

Advanced Analytical Methodologies for Haloxyfop P Research

Quantification of Haloxyfop-P and its Metabolites in Biological and Environmental Matrices

The determination of this compound and its primary metabolite, haloxyfop (B150297) acid, in diverse samples such as soil, water, eggs, and plant tissues necessitates robust and sensitive analytical methods. nih.govresearchgate.net These methods often involve sophisticated sample preparation techniques, like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, to extract the analytes and minimize matrix interference before instrumental analysis. researchgate.nethpst.czlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of this compound and its metabolites due to its high selectivity and sensitivity. nih.gov This technique allows for the direct analysis of the polar haloxyfop acid without the need for derivatization.

Researchers have developed LC-MS/MS methods for the simultaneous determination of this compound-methyl and its metabolite haloxyfop in matrices like tobacco leaves. oup.comnih.gov In a typical application, samples are extracted using a modified QuEChERS procedure. oup.com The chromatographic separation is often performed on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and formic acid in water. oup.comresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which ensures precise quantification by monitoring specific precursor-to-product ion transitions. oup.com For instance, in positive electrospray ionization (ESI) mode, this compound-methyl and haloxyfop are detected as [M+H]+ ions. oup.com Validation studies for these methods demonstrate good linearity (R² > 0.9978) and satisfactory recovery rates, typically ranging from 72.51% to 101.60%. nih.govresearchgate.net The limits of quantification (LOQ) achieved are often in the low mg/kg range, sufficient for residue analysis. nih.govresearchgate.net Another study focused on total haloxyfop analysis in infant formula, employing alkaline hydrolysis to convert haloxyfop esters to the parent acid before LC-MS/MS analysis, achieving a target quantification level of 0.003 mg/kg. nih.gov

AnalyteMatrixMethodLOQRecovery (%)Linearity (R²)Reference
This compound-methylTobacco LeafLC-MS/MS0.02-1.00 mg/kg72.51-101.60>0.9978 researchgate.net
Haloxyfop (metabolite)Tobacco LeafLC-MS/MS0.02-1.00 mg/kg72.51-101.60>0.9978 researchgate.net
Total HaloxyfopInfant FormulaLC-MS/MS0.003 mg/kg92.2-114Not Specified nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS), particularly tandem MS (GC-MS/MS), is another powerful technique for this compound analysis. nih.gov Because haloxyfop acid is a non-volatile compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. nih.gov This is commonly achieved by methylation with diazomethane (B1218177) or by creating trimethylsilyl (B98337) (TMS) derivatives. nih.govfao.org

One method developed for determining haloxyfop in chicken eggs involved extraction using a QuEChERS-based procedure, followed by derivatization to form Haloxyfop-TMS. researchgate.netnih.gov The analysis was then performed using GC-MS/MS with a multiple reaction monitoring (MRM) methodology. researchgate.net This approach provided a limit of quantitation of 2.5 ng/g (ppb), demonstrating high sensitivity for residue detection in a complex food matrix. researchgate.netnih.gov The specificity of GC-MS/MS minimizes interferences, making it a reliable tool for regulatory compliance and food safety monitoring. nih.govlcms.cz

AnalyteMatrixMethodDerivatizationLOQReference
HaloxyfopEggsGC-MS/MSTrimethylsilyl (TMS)2.5 ng/g researchgate.netnih.gov
This compoundCrop MatricesGC-MSDDiazomethane Methylation0.01 mg/kg fao.org

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC-MS/MS) enhances the capabilities of conventional LC-MS/MS by using smaller column particles, which allows for higher resolution, faster analysis times, and increased sensitivity. lcms.cz This technique is particularly advantageous for the direct analysis of trace levels of acidic herbicides like this compound in water samples without extensive sample preparation.

A direct injection method using UPLC-MS/MS has been applied for the analysis of phenoxyacetic acid herbicides, including haloxyfop, in drinking water. lcms.cz This approach can achieve trace-level detection as low as 2.5 ng/L. lcms.cz The system utilizes an ACQUITY UPLC I-Class System coupled with a tandem quadrupole mass spectrometer. lcms.cz MRM conditions are optimized for each analyte; for haloxyfop, transitions such as 359.0 -> 252.0 and 359.0 -> 288.0 are monitored. lcms.cz The method shows excellent linearity over a dynamic range from 5 ng/L to 1000 ng/L (r² > 0.995), demonstrating its suitability for rapid and sensitive environmental monitoring. lcms.cz

AnalyteMatrixMethodLODLinearity RangeMRM TransitionsReference
HaloxyfopDrinking WaterUPLC-MS/MS2.5 ng/L5-1000 ng/L (r²>0.995)359.0 > 252.0; 359.0 > 288.0 lcms.cz

Enantioselective Chromatographic Techniques for Chiral Analysis

Haloxyfop is a chiral compound, with the R-enantiomer (this compound) possessing the desired herbicidal activity. herts.ac.uk Therefore, analytical methods capable of separating and quantifying the individual R- and S-enantiomers are crucial for understanding its biological activity and environmental behavior. nih.gov Chiral chromatography is the primary technique used for this purpose. eijppr.commdpi.com

Chiral Stationary Phases (e.g., Chiralcel OK column, PM-ß-CD columns)

The separation of enantiomers is achieved using columns packed with a chiral stationary phase (CSP). eijppr.commdpi.com These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times. eijppr.com

For this compound, polysaccharide-based CSPs are widely used. rsc.org The Chiralcel OK column is a specific example used in a normal-phase HPLC method for the quantification of R- and S-haloxyfop-P-methyl. fao.org This column provides a baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric excess in technical grade material. fao.org Another study successfully separated haloxyfop enantiomers using a (R, R) Whelk-O1 chiral column, which is a Pirkle-type CSP. nih.gov Supercritical fluid chromatography (SFC) has also been employed to screen various arylphenoxypropionate herbicides on CSPs like Sino-Chiral OJ and Chiralcel OD-H . rsc.org The choice of CSP is a critical parameter that significantly influences the selectivity and resolution of the chiral separation. chromatographyonline.com

Method Development for R- and S-Enantiomer Separation

Developing a successful enantioselective method requires careful optimization of several chromatographic parameters to achieve adequate resolution between the R- and S-enantiomer peaks. chiraltech.com Key variables include the mobile phase composition, column temperature, and flow rate. nih.govchromatographyonline.com

In one high-performance liquid chromatography (HPLC) method, the best resolution (Rs value of 3.43) for haloxyfop enantiomers on a (R, R) Whelk-O1 column was obtained using a mobile phase of hexane/n-propanol (98/2, v/v). nih.gov The optimization process involves systematically adjusting the ratio of the polar modifier (n-propanol) in the nonpolar mobile phase (hexane) to fine-tune the interactions between the analytes and the CSP. nih.gov For the official quantification method of this compound-methyl, a normal-phase HPLC separation on a Chiralcel OK column is used with UV detection, where the R-enantiomer elutes before the S-enantiomer. fao.org The development of such methods is essential for quality control and for studying the environmental fate of this compound, as processes like chiral inversion (the conversion of the S-enantiomer to the R-enantiomer) can occur in soil. nih.gov

Isotopic Labeling and Tracing Techniques in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds like this compound in biological and environmental systems. musechem.com This methodology involves incorporating isotopes, which are atoms with a different number of neutrons, into the molecule of interest. musechem.com These isotopes can be radioactive (e.g., Carbon-14, ¹⁴C) or stable (e.g., Deuterium (B1214612), ²H), and they act as tracers, allowing scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of the compound without altering its chemical properties. musechem.comnih.gov Mass spectrometry and other sensitive detection methods are then used to track the labeled molecules and their metabolic byproducts. nih.gov

In the study of this compound, Carbon-14 (¹⁴C) has been a commonly used radioisotope. Researchers have synthesized [¹⁴C]this compound-methyl, labeling the pyridyl or phenyl ring of the molecule to investigate its pathway in plants, animals, and soil. fao.orgfao.org These studies are crucial for understanding how the herbicide is taken up, transported, broken down, and what residues it forms.

Metabolic Fate in Plants

Tracer studies using ¹⁴C-labeled this compound-methyl have demonstrated that once applied to foliage, the ester is rapidly hydrolyzed to its active form, this compound acid. fao.orgfao.org This free acid is mobile within the plant and readily translocates from the application site to other parts, including the roots and shoots. fao.org The primary metabolic pathway for this compound acid in plants involves conjugation with natural components like sugars to form glycoside conjugates. fao.orgfao.org

A study on sugar beet plants treated with pyridyl-labeled [¹⁴C]this compound-methyl showed that at maturity (92 days after application), the concentration of ¹⁴C residues was significantly higher in the shoots than in the roots. fao.org In lettuce, 14 days after treatment with [¹⁴C]this compound-methyl, the parent ester had disappeared, and this compound acid was the main residue component. fao.org

Distribution of ¹⁴C Residues in Plants Treated with [¹⁴C]this compound-methyl

PlantTime After TreatmentTissueMajor Residue Components (% of total ¹⁴C residue)
Sugar Beet92 daysShoots0.079 mg/kg ¹⁴C residue (as this compound-methyl)
RootsThis compound acid (31%), Conjugate 1 (19%), Glycoside conjugate 1 (20%), Unextracted (20%)
Lettuce29 daysInner LeavesThis compound acid (93%), Various conjugates (5.4%)
Outer LeavesThis compound acid (38%), Conjugate 1 (24%), Glycoside conjugate 2 (23%), Unextracted (10%), Glycoside conjugate 1 (6.9%)
Data derived from studies on the metabolism of pyridyl-labelled this compound-methyl in sugar beet and lettuce. fao.org

Metabolic Fate in Animals

In animal metabolism studies, such as those conducted on goats and hens, isotopic tracers have shown that ingested Haloxyfop esters are de-esterified to the Haloxyfop acid. fao.org There is little further breakdown of the parent acid, which is then readily conjugated and may be incorporated into fats or secreted in milk and eggs. fao.org

In a study involving laying hens, ¹⁴C-labeled Haloxyfop was administered, and the distribution of radioactivity was measured. The radiolabel was found to be higher in the liver and fat compared to muscle tissue. fao.org A significant finding was that the residue in egg yolks, which reached a plateau after about 7 days of dosing, consisted almost entirely of triacylglycerides containing Haloxyfop. fao.org Mild alkaline or enzymatic hydrolysis could release the intact Haloxyfop from these conjugates. fao.org

Distribution of ¹⁴C Residues in Laying Hens

Tissue/ProductConcentration of Radiolabel (as Haloxyfop)
Liver1.2–2.5 mg/kg
Fat0.46–2.0 mg/kg
Muscle0.02–0.35 mg/kg
Egg Yolk (Day 10)2.0–4.0 mg/kg
Egg White (Day 10)0.12–0.37 mg/kg
This table summarizes the levels of radiolabeled residues found in the tissues and eggs of laying hens dosed with ¹⁴C-Haloxyfop. fao.org

Environmental Fate and Chiral Inversion

Isotopic labeling is also instrumental in environmental fate studies. Research on the aerobic metabolism of [¹⁴C]this compound-methyl in soil showed that the methyl ester is very quickly converted to this compound acid, which then degrades with a half-life of 8 to 20 days. fao.org Over time, a portion of the ¹⁴C is mineralized to ¹⁴CO₂, while a fraction becomes unextracted, bound residue. fao.org

Furthermore, stable isotopes like deuterium have been used to elucidate specific reaction mechanisms. In a study on the chiral inversion of Haloxyfop in soil, replacing 50% of the water with deuterium oxide (D₂O) led to significant hydrogen-deuterium exchange in the Haloxyfop molecule. nih.gov This provided evidence that the biologically mediated conversion of the less active S-enantiomer to the herbicidally active R-enantiomer (this compound) involves the abstraction of a proton at the molecule's chiral center. nih.gov

These tracing techniques provide indispensable, detailed insights into the metabolic pathways of this compound, clarifying its transformation and persistence in target and non-target organisms as well as in the environment.

Interactions of Haloxyfop P with Other Agrochemicals

Herbicide Antagonism and Synergism Mechanisms

Interactions between Haloxyfop-P and other herbicides can result in altered weed control responses, either decreasing (antagonism) or increasing (synergism) effectiveness. scielo.br Antagonistic interactions are more commonly observed with this compound, particularly when tank-mixed with broadleaf herbicides. scielo.brcaws.org.nzpomais.comrevistacultivar.comresearchgate.net The most pronounced antagonism is typically caused by phenoxy herbicides, such as MCPA and 2,4-D. caws.org.nzrevistacultivar.com Other broadleaf herbicides like bentazon, acifluorfen, cyanazine, atrazine, ioxynil, and bromoxynil (B128292) also exhibit antagonistic effects, though generally to a lesser degree than phenoxy compounds. caws.org.nz Conversely, pyridine (B92270) compounds (e.g., picloram, clopyralid, fluroxypr), dicamba, and sulfonylureas tend to cause less antagonism. caws.org.nz

The primary mechanisms underlying this antagonism are multifaceted. A significant factor is the reduction in leaf penetration (absorption) of this compound when applied in combination with certain broadleaf herbicides. caws.org.nzcambridge.orgresearchgate.netcambridge.orgbioone.orgscielo.br This reduced uptake limits the amount of active ingredient reaching the target site. To a lesser extent, antagonism can also be attributed to a reduction in the translocation of this compound within the plant after absorption. caws.org.nzcambridge.orgbioone.orgscielo.br Furthermore, increased metabolism of this compound due to the presence of another herbicide in the mixture can contribute to antagonistic effects. scielo.brrevistacultivar.comresearchgate.net

While less frequent, synergistic interactions can occur, where the combined effect of herbicides is greater than the sum of their individual effects. scielo.brrevistacultivar.com This synergism often arises from constituents within one herbicide's formulation enhancing the absorption and/or translocation of the other. revistacultivar.com Sequential applications of herbicides, rather than tank-mixing, can sometimes mitigate or nullify antagonistic effects. revistacultivar.com

Case Studies of Reduced Absorption (e.g., with Bentazon)

Bentazon, a photosystem II inhibitor, is a well-documented example of a broadleaf herbicide that can antagonize the activity of this compound, primarily by reducing its absorption. cambridge.orgresearchgate.netcambridge.orgcabidigitallibrary.org Studies in yellow foxtail (Setaria lutescens) demonstrated that the presence of bentazon reduced the leaf penetration of haloxyfop (B150297) by 37%. cambridge.orgresearchgate.net Interestingly, bentazon did not significantly affect the translocation of haloxyfop from the treated leaf in these specific studies. cambridge.orgresearchgate.net This suggests that the benzothiadiazione structural class, to which bentazon belongs, acts as a general antagonist of absorption for foliarly applied herbicides. cambridge.org

Further research in sorghum (Sorghum bicolor) indicated that the absorption and translocation of haloxyfop-methyl (B155383) were both reduced when bentazon was present in the treatment emulsion. After 6 hours, the amount of applied haloxyfop-methyl recovered from the leaf surface increased from 18% (when applied alone) to 43% (when combined with bentazon). Concurrently, the amount of haloxyfop + haloxyfop-methyl translocated out of the treated zone decreased from an average of 18% (when applied alone) to 8% (when combined with bentazon). cambridge.org

Table 1: Effects of Bentazon on Haloxyfop Absorption and Translocation

Herbicide CombinationTarget Weed SpeciesEffect on Haloxyfop Leaf PenetrationHaloxyfop Recovery from Leaf Surface (6h)Haloxyfop Translocation out of Treated Zone (6h)Citation
Haloxyfop + BentazonYellow FoxtailReduced by 37%Not specifiedNo effect from treated leaf cambridge.orgresearchgate.net
Haloxyfop-methyl + BentazonSorghumNot specifiedIncreased from 18% (alone) to 43% (with Bentazon)Reduced from 18% (alone) to 8% (with Bentazon) cambridge.org

Compatibility in Integrated Weed Management Systems

Compatibility of this compound with other agrochemicals is a crucial aspect of Integrated Weed Management (IWM) systems, aiming to enhance pest and weed control, improve operational efficiency, reduce costs, minimize crop injury, ensure environmental safety, and extend equipment longevity. tnau.ac.in IWM strategies emphasize the integration of various control tactics, including herbicide rotation, the application of multiple herbicide modes of action, and alternative weed control methods, to prevent herbicide resistance and achieve sustainable weed suppression. researchgate.netweedsmart.org.aucroplife.org.augrdc.com.autnau.ac.in

Tank-mixing this compound with other herbicides is a common practice to broaden the spectrum of weed control and manage the development of herbicide resistance. scielo.brcroplife.org.augoogle.com Haloxyfop has shown compatibility in tank mixtures with bentazon and acifluorfen-sodium for controlling both grass and broadleaf weeds, particularly when applied to actively growing grasses in early growth stages (e.g., no more than five leaves). caws.org.nz However, under sub-optimal growing conditions or when grasses are more mature, some antagonism may become more pronounced. caws.org.nz

It is important to note that recommendations regarding tank-mixing this compound with broadleaf herbicides can vary, with some sources advising against it due to potential efficacy reduction or crop injury, while others indicate compatibility depending on specific formulations and conditions. rizwanagro.compomais.com Therefore, consulting product label recommendations is always advised for specific tank-mix scenarios.

In certain crops, sequential applications of this compound and broadleaf herbicides are recommended to avoid antagonism. For instance, in chickpeas, faba beans, lentils, and vetch, it is advised to apply this compound and broadleaf herbicides at least a week apart. specialistsales.com.auozcrop.com.au

Beyond broadleaf herbicides, this compound has demonstrated compatibility with other agrochemicals. For example, tank mixes of Haloxyfop 520 EC with Lontrel 750 SG and Uptake Spraying Oil are compatible and selective for canola, and this mixture is also compatible with atrazine. ozcrop.com.au However, mixtures with Brodal or simazine (B1681756) may cause crop yellowing in lupins and field peas, suggesting separate applications are preferable in these cases. ozcrop.com.au Haloxyfop can also be tank-mixed with various insecticides, including Dimethoate, Endosulfan, Lorsban, and Omethoate. specialistsales.com.au Furthermore, it can be combined with herbicides such as terbuthylazine, simazine, atrazine, and clopyralid. rainbowbrown.co.nz The interaction between this compound-methyl and cloransulam-methyl (B1669235) has been observed to be non-antagonistic for fleabane control. awsjournal.org In the context of IWM for broad beans, a combination of imezethapyr and this compound has been noted as effective. researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Novel Resistance Mechanisms (e.g., molecular basis of GST-mediated resistance)

While target-site resistance (TSR) due to mutations in the ACCase enzyme is well-documented, non-target-site resistance (NTSR) mechanisms are less understood and represent a significant research gap mdpi.commdpi.com. Enhanced herbicide metabolism, often mediated by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), plays a crucial role in NTSR mdpi.comscielo.brnih.gov.

Studies have indicated that GSTs are involved in Haloxyfop-P-methyl resistance in various weed species, including Digitaria sanguinalis mdpi.commdpi.comnih.govresearchgate.net. For instance, significant differences in GST activity have been observed between resistant and susceptible populations of D. sanguinalis, suggesting that enhanced GST-mediated metabolism contributes to resistance mdpi.commdpi.com. Research has also identified specific GST genes, such as DsGSTU1 in Digitaria sanguinalis, whose overexpression contributes to this compound-methyl resistance in transgenic plants nih.govresearchgate.net.

However, the precise molecular basis of how GSTs detoxify this compound and its metabolites remains to be fully elucidated mdpi.comnih.gov. Further research is needed to:

Identify and characterize novel GST isoforms or other metabolic enzymes involved in this compound detoxification.

Determine the specific metabolic pathways and end-products resulting from GST-mediated degradation of this compound.

Investigate the regulatory mechanisms leading to the overexpression of these detoxification genes in resistant weed populations.

Explore the interplay between different NTSR mechanisms (e.g., GSTs, P450s, reduced translocation) and their combined effect on this compound resistance mdpi.commdpi.comnih.gov.

Understanding these complex metabolic pathways is vital for developing new herbicide chemistries or synergists that can overcome NTSR.

Understanding Complex Environmental Fate Processes (e.g., long-term impacts, novel degradation pathways)

The environmental fate of this compound is crucial for assessing its ecological footprint and ensuring sustainable agricultural practices. This compound-methyl is rapidly hydrolyzed to haloxyfop-acid, which is the herbicidally active substance and undergoes further degradation researchgate.netnih.govacs.org. While its half-life in soil is typically reported as around 14 days, indicating non-persistence, the long-term impacts and the full spectrum of degradation pathways, especially in diverse environmental matrices, require further investigation nih.gov4farmers.com.au.

Key areas for future research include:

Novel degradation pathways: Research has shown that the degradation and chiral inversion of haloxyfop-acid enantiomers in soil are biologically mediated processes researchgate.netnih.gov. However, the specific microbial communities and enzymes responsible for these transformations, particularly the rapid conversion of S-haloxyfop to R-haloxyfop, need to be identified and characterized researchgate.netnih.gov. This could lead to the discovery of novel degradation pathways that could be leveraged for bioremediation or enhanced dissipation strategies.

Mobility and bioavailability of metabolites: While the parent compound's mobility is generally considered low, the mobility and bioavailability of its various metabolites in different soil types and aquatic environments need comprehensive assessment 4farmers.com.auregulations.gov.

Impact of environmental factors: The influence of varying environmental conditions (e.g., temperature, moisture, soil pH, organic matter content) on the degradation rates and pathways of this compound and its metabolites should be thoroughly investigated.

A more complete understanding of these processes will enable better risk assessment and the development of strategies to minimize environmental exposure and potential adverse effects.

Refined Molecular Modeling of ACCase-Haloxyfop-P Interactions and Resistance Mutations

This compound inhibits ACCase by binding near its active site, specifically within the carboxyltransferase (CT) domain, and requires a conformational change in the enzyme for binding scielo.brpnas.org. Target-site mutations in the ACCase gene are a common mechanism of resistance, with several amino acid substitutions identified at positions such as 1781, 1999, 2027, 2041, 2078, 2088, and 2096 mdpi.comnih.govcambridge.org.

Future research should focus on:

High-resolution structural studies: Obtaining more refined crystal structures of ACCase from various weed species in complex with this compound and its metabolites, as well as with different resistance-conferring mutations, would provide invaluable insights into the precise molecular interactions pnas.orgresearchgate.net. This includes understanding how specific mutations, like Ile-2041-Thr, affect the binding affinity and conformational changes required for inhibition researchgate.net.

Advanced computational modeling: Employing sophisticated molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches can provide a dynamic view of the ACCase-Haloxyfop-P binding process and the impact of resistance mutations on this interaction nih.gov. This can help predict the efficacy of this compound against novel mutations and guide the design of new ACCase inhibitors that circumvent existing resistance.

Predictive modeling of resistance evolution: Developing computational models that can predict the likelihood of specific resistance mutations emerging under different selection pressures could inform resistance management strategies.

Understanding cross-resistance patterns: Molecular modeling can help explain observed cross-resistance patterns to other ACCase-inhibiting herbicides (e.g., FOPs, DIMs, DENs) and guide the selection of alternative herbicides for resistance management nih.govpnas.orgcambridge.org.

Refined molecular modeling will contribute significantly to the rational design of new herbicides and resistance-breaking compounds.

Comprehensive Assessment of Ecological Effects on Microbiomes and Ecosystems

While some studies have begun to assess the effects of this compound on soil microbial activity and diversity, a comprehensive understanding of its broader ecological impacts, particularly on microbiomes and ecosystem services, is still developing mdpi.comnih.govuq.edu.auresearchgate.net. Herbicides, even at recommended doses, can influence non-target organisms, especially microbes, potentially leading to ecosystem-level changes mdpi.comresearchgate.net.

Areas for further investigation include:

Impact on diverse microbiomes: Beyond soil, the effects of this compound on the microbiomes of aquatic environments, plant rhizospheres, and even non-target organisms (e.g., insects, aquatic fauna) need to be thoroughly assessed researchgate.netmdpi.comnih.gov.

Ecosystem services: Research should quantify the impact of this compound on critical ecosystem services mediated by microbiomes, such as nutrient cycling, organic matter decomposition, and plant growth promotion mdpi.comresearchgate.net.

Indirect effects and trophic interactions: Investigate how herbicide-induced changes in microbiomes might indirectly affect plant and animal performance, and influence trophic interactions within ecosystems researchgate.net. For example, changes in soil microbial communities could impact plant health, which in turn affects herbivores and their predators.

Long-term and cumulative effects: Most studies are short-term; therefore, long-term studies are needed to understand the cumulative effects of repeated this compound applications on microbial communities and ecosystem resilience mdpi.com.

Interaction with other agrochemicals: Evaluate the combined effects of this compound with other commonly used pesticides and fertilizers on microbiomes and ecosystem functions.

A holistic ecological assessment is essential for developing sustainable agricultural practices that minimize unintended environmental consequences.

Development of Strategies for Sustainable this compound Use and Resistance Management

The increasing prevalence of this compound resistance necessitates the development and implementation of effective resistance management strategies to ensure its long-term efficacy mdpi.comcroplife.org.au. This involves integrating various approaches to reduce selection pressure and delay the evolution of resistance.

Future research and practical implementation should focus on:

Integrated Weed Management (IWM) strategies: Develop and promote comprehensive IWM programs that combine this compound with non-chemical control methods (e.g., crop rotation, tillage, cover cropping) and other herbicide modes of action croplife.org.aunzpps.orgcroplife.org.au. This includes rotating this compound-methyl with alternative herbicides like ALS inhibitors and implementing regional resistance monitoring programs mdpi.com.

Optimizing application practices: Investigate optimal application timings, rates, and formulations to maximize efficacy while minimizing resistance selection pressure. This includes exploring the use of robust labeled rates to control weeds effectively croplife.org.au.

Resistance monitoring and early detection: Develop rapid and cost-effective diagnostic tools for early detection of this compound resistance in weed populations, including molecular assays for known and novel resistance mutations cambridge.org. This allows for timely intervention and adjustment of weed control strategies.

Understanding resistance evolution dynamics: Conduct long-term studies to monitor the evolution of this compound resistance in different agricultural systems and identify the factors driving its spread. This includes understanding gene flow and selection pressure cambridge.org.

Development of novel synergists or safeners: Research into compounds that can overcome or mitigate resistance mechanisms, particularly non-target site resistance, could extend the useful life of this compound.

Education and outreach: Develop effective educational programs for farmers and agricultural professionals on the principles of herbicide resistance management and the importance of diversified weed control practices.

By addressing these research directions, the agricultural community can work towards more sustainable and effective weed management practices, ensuring the continued utility of this compound in crop production.

Q & A

Q. What analytical methods are recommended for detecting Haloxyfop-P residues in complex matrices like agricultural products?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for this compound in matrices such as infant formula, rapeseed, and linseed. Method validation should include recovery studies (70–120%), precision (RSD <20%), and limits of quantification (LOQ) aligned with regulatory thresholds (e.g., 0.01–0.1 mg/kg) .

Q. How should researchers design studies to assess this compound’s environmental persistence in soil and water?

Use OECD 307 guidelines for soil degradation studies, monitoring half-life under aerobic conditions. For aquatic persistence, employ OECD 308/309 protocols with spiked samples, accounting for pH and microbial activity. Include metabolite profiling (e.g., haloxyfop acid) and validate with LC-MS/MS .

Q. What are the critical parameters for establishing maximum residue levels (MRLs) of this compound in crops?

MRL determination requires field trials under Good Agricultural Practices (GAP), residue decline studies, and processing factors. Data must comply with FAO/WHO guidelines, including the residue definition (sum of this compound, esters, and conjugates) and extrapolation across crops (e.g., linseed to rapeseed) .

Advanced Research Questions

Q. How can contradictory data on this compound’s toxicity to non-target organisms be resolved?

Apply weight-of-evidence analysis, comparing endpoints (e.g., LC50 for aquatic organisms) across studies. Use probabilistic risk assessment models to account for variability in exposure scenarios. Cross-validate with in vitro assays (e.g., acetylcholinesterase inhibition) and in silico QSAR predictions .

Q. What experimental strategies optimize the detection of this compound metabolites in plant tissues?

Employ high-resolution mass spectrometry (HRMS) with untargeted metabolomics workflows. Use enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites. Validate with isotopically labeled internal standards (e.g., ¹³C-Haloxyfop-P) to correct matrix effects .

Q. How do synergistic interactions between this compound and other herbicides (e.g., clethodim) affect weed control efficacy?

Conduct dose-response assays using Colby’s method to evaluate synergism. Test ratios (e.g., 1.5:1 to 3:1 clethodim:this compound) in field trials under varying grass weed pressures. Monitor resistance development via molecular screening for ACCase mutations .

Q. What methodological gaps exist in current regulatory assessments of this compound’s endocrine disruption potential?

Address gaps by integrating OECD TG 455 (transcriptional activation assays) for estrogen/androgen receptor binding and in vivo uterotrophic assays. Include epigenetic endpoints (e.g., DNA methylation) in chronic exposure studies .

Methodological Guidance

Q. How to validate a multi-residue method for this compound in compliance with EU SANTE guidelines?

Follow SANTE/11312/2021:

  • Spike samples at 0.01, 0.02, and 0.05 mg/kg.
  • Achieve precision (RSD ≤20%) and trueness (70–120% recovery).
  • Include ion-ratio confirmation (±30%) and matrix-matched calibration .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response in weed populations?

Use nonlinear regression (log-logistic or Weibull models) to estimate ED50/ED90. Apply Bayesian hierarchical models to account for spatial heterogeneity in field trials. Compare resistance ratios (RR) between susceptible and resistant biotypes .

Q. How to address data gaps in this compound’s long-term soil ecotoxicity?

Perform extended OECD 222 (earthworm reproduction) and ISO 10872 (microbial nitrogen mineralization) tests. Model leaching potential using PERSIST or PRZM software, incorporating regional soil/climate data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.